molecular formula C17H10ClNOS B1423251 4-{[6-chloro-4-oxo-2H-thiochromen-3(4H)-yliden]methyl}benzenecarbonitrile CAS No. 900019-23-0

4-{[6-chloro-4-oxo-2H-thiochromen-3(4H)-yliden]methyl}benzenecarbonitrile

Cat. No. B1423251
CAS RN: 900019-23-0
M. Wt: 311.8 g/mol
InChI Key: ITDJJPMWAAJOPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-{[6-chloro-4-oxo-2H-thiochromen-3(4H)-yliden]methyl}benzenecarbonitrile” is a chemical compound with the molecular formula C17H10ClNOS . It is used in scientific research and has potential applications in pharmaceutical synthesis and organic chemistry studies.


Molecular Structure Analysis

The molecular structure of similar compounds has been determined by NMR spectroscopy and X-ray crystallography . The two-ring system is essentially planar . For a detailed structure analysis, it would be best to refer to a specialized structural database or literature.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 311.79 . Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the current literature.

Scientific Research Applications

Synthesis and Reactivity

The synthesis and reactivity of heterocyclic compounds, including derivatives similar to the specified chemical structure, have been widely studied. For example, research on the synthesis of new condensed coumarin derivatives explores reactions of related compounds, providing a foundation for understanding the chemical behavior and potential applications of such molecules in creating complex organic structures and potentially biologically active compounds (Dekić et al., 2007).

Novel Compound Formation

Research on new routes to benzothiophenes, isothiazoles, and 1,2,3-dithiazoles highlights the condensation reactions and synthesis techniques that could be applicable to the synthesis of the specified compound, showcasing the versatility and potential of heterocyclic chemistry in creating novel materials and drugs (Emayan et al., 1997).

Green Chemistry Approaches

The synthesis of ylidenenitriles of 4-oxo-(4H)-1-benzopyran-3-carbaldehyde using water as a solvent represents a move towards more environmentally friendly chemical processes. This approach might offer insights into sustainable methods for synthesizing compounds related to "4-{[6-chloro-4-oxo-2H-thiochromen-3(4H)-yliden]methyl}benzenecarbonitrile" and could be beneficial in developing green chemistry protocols for pharmaceutical synthesis (Hangarge et al., 2001).

Advanced Organic Synthesis Techniques

Studies on the synthesis and reactivity of 2,6-diamino-4-methyl-3-pyridinecarbonitrile and related compounds explore advanced organic synthesis techniques, which could be relevant for synthesizing and manipulating compounds with a structure similar to the specified chemical, further expanding the toolkit available for chemists working in drug development and materials science (Katritzky et al., 1995).

Mechanism of Action

The mechanism of action of this compound is not clear from the available literature. Its potential applications in pharmaceutical synthesis suggest that it could interact with biological systems in a specific way.

Safety and Hazards

The safety data sheet for this compound is available for download . It contains information on its hazards, handling, storage, and disposal. Always follow standard safety procedures when handling chemical compounds.

properties

IUPAC Name

4-[(6-chloro-4-oxothiochromen-3-ylidene)methyl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10ClNOS/c18-14-5-6-16-15(8-14)17(20)13(10-21-16)7-11-1-3-12(9-19)4-2-11/h1-8H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITDJJPMWAAJOPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=CC2=CC=C(C=C2)C#N)C(=O)C3=C(S1)C=CC(=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{[6-chloro-4-oxo-2H-thiochromen-3(4H)-yliden]methyl}benzenecarbonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-{[6-chloro-4-oxo-2H-thiochromen-3(4H)-yliden]methyl}benzenecarbonitrile
Reactant of Route 2
4-{[6-chloro-4-oxo-2H-thiochromen-3(4H)-yliden]methyl}benzenecarbonitrile
Reactant of Route 3
Reactant of Route 3
4-{[6-chloro-4-oxo-2H-thiochromen-3(4H)-yliden]methyl}benzenecarbonitrile
Reactant of Route 4
4-{[6-chloro-4-oxo-2H-thiochromen-3(4H)-yliden]methyl}benzenecarbonitrile
Reactant of Route 5
Reactant of Route 5
4-{[6-chloro-4-oxo-2H-thiochromen-3(4H)-yliden]methyl}benzenecarbonitrile
Reactant of Route 6
Reactant of Route 6
4-{[6-chloro-4-oxo-2H-thiochromen-3(4H)-yliden]methyl}benzenecarbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.